molecular formula C18H27N3O2S B5702632 N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea

N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea

Cat. No.: B5702632
M. Wt: 349.5 g/mol
InChI Key: CNFYNSFZSABGTJ-UHFFFAOYSA-N
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Description

N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea, also known as DNTU, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiourea derivative and has been found to have unique biochemical and physiological effects that make it a promising candidate for various research applications. In

Mechanism of Action

The mechanism of action of N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea involves its binding to specific sites on ion channels. This compound has been found to bind to the pore region of the TRPC6 ion channel, blocking ion conduction. This compound has also been found to bind to the inner cavity of the Kir2.1 potassium channel, preventing potassium ions from passing through the channel. These mechanisms of action make this compound a potent blocker of ion channels and a useful tool for studying their function.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects that make it a promising candidate for various research applications. In addition to its ion channel blocking activity, this compound has been found to inhibit the activity of the enzyme protein kinase C (PKC). PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC by this compound could have therapeutic implications for various diseases such as cancer and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea for lab experiments is its potency and specificity for ion channels. This compound has been found to be a potent blocker of the TRPC6 ion channel and the Kir2.1 potassium channel, making it a useful tool for studying their function. However, one limitation of this compound is its potential toxicity. This compound has been found to be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea. One area of interest is the development of this compound analogs with improved potency and selectivity for ion channels. Another area of interest is the exploration of the therapeutic potential of this compound for various diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.

Synthesis Methods

The synthesis of N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea involves the reaction of 3-nitroaniline with cyclohexyl isothiocyanate in the presence of a base. The resulting product is then reacted with 1,1-dimethylpropylamine to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the study of ion channels. This compound has been found to be a potent blocker of the TRPC6 ion channel, which is involved in various physiological processes such as smooth muscle contraction, cell migration, and neuronal development. This compound has also been found to block the Kir2.1 potassium channel, which is involved in cardiac repolarization. These findings suggest that this compound could be a useful tool for studying ion channel function and regulation.

Properties

IUPAC Name

1-[4-(2-methylbutan-2-yl)cyclohexyl]-3-(3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-4-18(2,3)13-8-10-14(11-9-13)19-17(24)20-15-6-5-7-16(12-15)21(22)23/h5-7,12-14H,4,8-11H2,1-3H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFYNSFZSABGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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